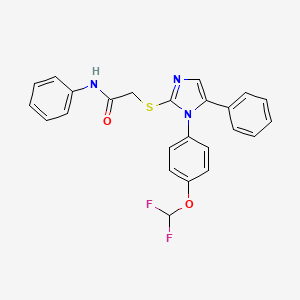
1-(Cyclopropylmethyl)-4-(2-phenylethyl)pyrazine-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyclopropylmethyl)-4-(2-phenylethyl)pyrazine-2,3-dione, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. GABA is the main inhibitory neurotransmitter in the central nervous system, and GABA aminotransferase is responsible for the breakdown of GABA. Inhibition of this enzyme leads to increased levels of GABA, which can have a variety of physiological effects.
Mécanisme D'action
1-(Cyclopropylmethyl)-4-(2-phenylethyl)pyrazine-2,3-dione works by inhibiting GABA aminotransferase, which leads to increased levels of GABA in the brain. GABA is the main inhibitory neurotransmitter in the central nervous system, and increased levels of GABA can lead to a variety of physiological effects. These effects can include reduced anxiety, decreased seizure activity, and reduced drug-seeking behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to increase GABA levels in the brain. GABA is involved in a variety of physiological processes, including the regulation of neuronal excitability, muscle tone, and sleep. Increased levels of GABA can lead to reduced anxiety, decreased seizure activity, and reduced drug-seeking behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(Cyclopropylmethyl)-4-(2-phenylethyl)pyrazine-2,3-dione in lab experiments is its potency and selectivity for GABA aminotransferase. This allows for precise manipulation of GABA levels in the brain. However, one limitation is that this compound is not currently approved for human use, which may limit its potential clinical applications.
Orientations Futures
There are several potential future directions for research on 1-(Cyclopropylmethyl)-4-(2-phenylethyl)pyrazine-2,3-dione. One area of interest is the potential use of this compound in the treatment of addiction. Another area of interest is the potential use of this compound in the treatment of epilepsy, as it has been shown to have anticonvulsant effects in animal models. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential clinical applications.
Méthodes De Synthèse
1-(Cyclopropylmethyl)-4-(2-phenylethyl)pyrazine-2,3-dione can be synthesized through a multi-step process starting with commercially available starting materials. The synthesis involves the use of various reagents and catalysts to form the desired product. The final product is purified through a series of chromatography steps to obtain a high purity compound.
Applications De Recherche Scientifique
1-(Cyclopropylmethyl)-4-(2-phenylethyl)pyrazine-2,3-dione has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to have anticonvulsant, anxiolytic, and analgesic effects in animal models. This compound has also been investigated for its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models.
Propriétés
IUPAC Name |
1-(cyclopropylmethyl)-4-(2-phenylethyl)pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c19-15-16(20)18(12-14-6-7-14)11-10-17(15)9-8-13-4-2-1-3-5-13/h1-5,10-11,14H,6-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJFMVXVNLATLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=CN(C(=O)C2=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(diethylamino)ethyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2472114.png)
![N-(4-ethoxyphenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2472116.png)
![(7-methoxybenzofuran-2-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2472117.png)
![3-{[(2Z)-3-carbamoyl-6,8-dichloro-2H-chromen-2-ylidene]amino}-4-methoxybenzoic acid](/img/structure/B2472119.png)
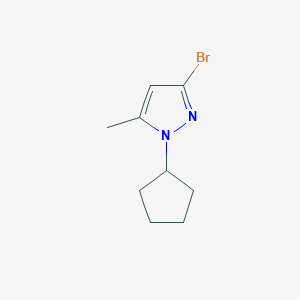
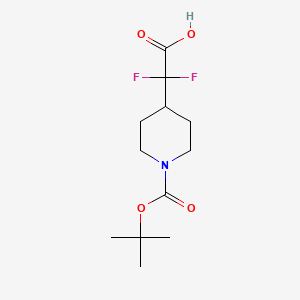
![2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzonitrile](/img/structure/B2472122.png)
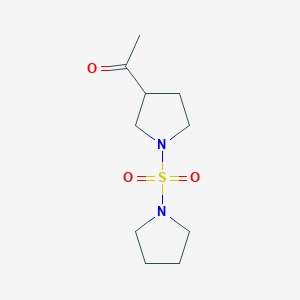
![N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2472125.png)
![3-(Benzenesulfonyl)-6-ethoxy-1-[(3-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2472128.png)
![4-[(4,5-dihydro-1H-imidazol-2-ylsulfanyl)methyl]benzonitrile hydrobromide](/img/structure/B2472129.png)
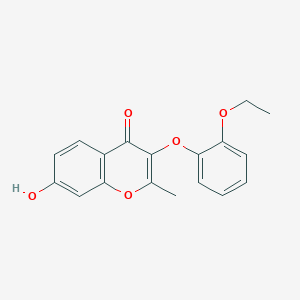
![3-(benzimidazol-1-yl)-N-[(4-methoxyphenyl)methylideneamino]propanamide](/img/structure/B2472133.png)
